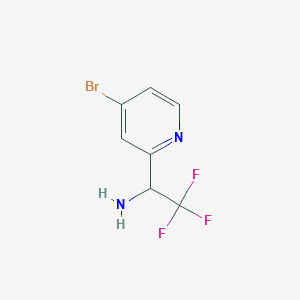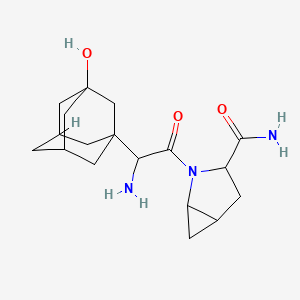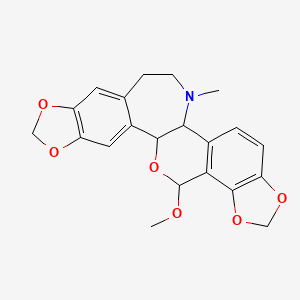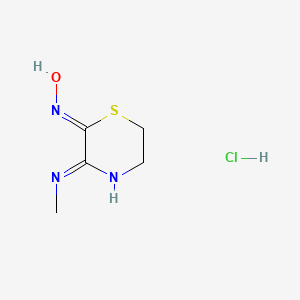
(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a morpholine ring, a hydroxylamine group, and a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide.
Formation of the Hydroxylamine Group: The hydroxylamine group can be introduced through the reaction of the morpholine derivative with hydroxylamine hydrochloride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Oxides, nitroso compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated or acylated derivatives.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- **N-(3-methylthiomorpholin-2-ylidene)hydroxylamine
- **N-(3-ethyliminothiomorpholin-2-ylidene)hydroxylamine
- **N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrobromide
Uniqueness
(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its hydrochloride salt form may also influence its solubility and stability.
属性
分子式 |
C5H10ClN3OS |
|---|---|
分子量 |
195.67 g/mol |
IUPAC 名称 |
(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-6-4-5(8-9)10-3-2-7-4;/h9H,2-3H2,1H3,(H,6,7);1H/b8-5-; |
InChI 键 |
XAOYCJOQYOBFFF-HGKIGUAWSA-N |
手性 SMILES |
CN=C1/C(=N/O)/SCCN1.Cl |
规范 SMILES |
CN=C1C(=NO)SCCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



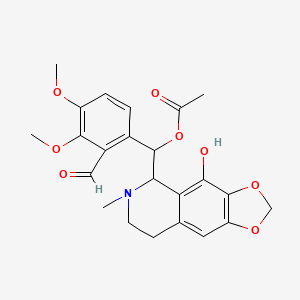

![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)
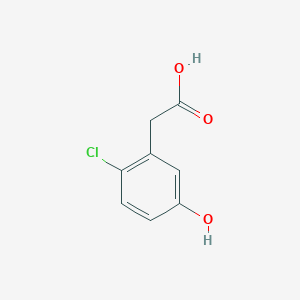
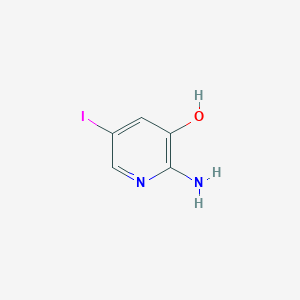

![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
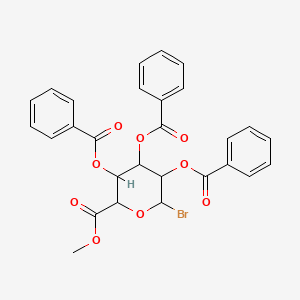
![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
